N-Cpm-H2BAMO
Beschreibung
N-Cpm-H2BAMO (14β-(bromoacetamido)-7,8-dihydro-N(cyclopropylmethyl)-normorphinone) is a synthetic opioid receptor modulator with distinct pharmacological properties. It exhibits supraspinal κ-opioid receptor agonism and μ-opioid receptor antagonism, as demonstrated in murine models . In the acetic acid-induced writhing test, this compound produced dose-dependent analgesia (ED₅₀: 0.28 nmol, i.c.v.) via κ-opioid receptor activation, as evidenced by blockade with the κ-selective antagonist nor-binaltorphimine (nor-BNI) . This dual activity positions this compound as a unique tool for studying opioid receptor interplay.
Eigenschaften
CAS-Nummer |
151061-15-3 |
|---|---|
Molekularformel |
C22H25BrN2O4 |
Molekulargewicht |
461.3 g/mol |
IUPAC-Name |
N-[(4R,4aS,7aR,12bR)-3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-bromoacetamide |
InChI |
InChI=1S/C22H25BrN2O4/c23-10-17(28)24-22-6-5-15(27)20-21(22)7-8-25(11-12-1-2-12)16(22)9-13-3-4-14(26)19(29-20)18(13)21/h3-4,12,16,20,26H,1-2,5-11H2,(H,24,28)/t16-,20+,21+,22-/m1/s1 |
InChI-Schlüssel |
DXCGQSMGPIFTCQ-YPVJZLTNSA-N |
SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)CBr |
Isomerische SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)NC(=O)CBr |
Kanonische SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)CBr |
Andere CAS-Nummern |
151061-15-3 |
Synonyme |
14-(bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone N-CPM-H2BAMO |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cpm-H2BAMO typically involves multiple steps, starting from normorphinone derivatives. One common method involves the reaction of normorphinones with hydrogen peroxide in the presence of an acid and an aqueous solvent system at temperatures ranging from 15°C to 70°C . This process results in the formation of 14-hydroxynormorphinones, which can then be further modified to introduce the bromoacetamido and cyclopropylmethyl groups.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as flow electrolysis, which significantly improves reaction throughput and increases space-time yield compared to batch processes . This method is advantageous for large-scale synthesis due to its efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cpm-H2BAMO undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: The bromoacetamido group is particularly reactive in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrobromic acid for hydrolysis, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromoacetamido group can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility in chemical synthesis.
Wissenschaftliche Forschungsanwendungen
N-Cpm-H2BAMO has several scientific research applications:
Biology: Its unique structure allows it to interact with biological targets, making it useful in studies of receptor binding and signal transduction pathways.
Medicine: The compound’s potential as an opioid antagonist makes it valuable in the development of treatments for opioid addiction and overdose.
Industry: Its reactivity and versatility make it a valuable reagent in industrial chemical processes, particularly in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Cpm-H2BAMO involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, blocking the effects of opioid agonists and preventing the activation of downstream signaling pathways . This antagonistic activity is crucial for its use in treating opioid addiction and overdose.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Pharmacological Profile
N-Cpm-H2BAMO’s mechanism diverges from both classical opioids and structurally related analogs. Key comparisons include:
N-CPM-TAMO and N-CBM-TAMO These analogs were studied alongside this compound in pharmacological screens . other substituents) likely alter receptor affinity. For example, this compound’s cyclopropylmethyl group may enhance κ-receptor selectivity compared to N-CBM-TAMO’s benzyl moiety.
Morphine (μ-opioid agonist)
- Unlike morphine, which activates μ-receptors for analgesia, this compound antagonizes μ-receptors while activating κ-receptors. In writhing tests, morphine’s ED₅₀ is ~3.5 nmol (i.c.v.), whereas this compound requires 10-fold lower doses for comparable κ-mediated analgesia .
Tizanidine and Clonidine (α₂-adrenoceptor agonists) Unlike this compound, these non-opioid analgesics act via spinal α₂-adrenoceptors in tail-flick tests . This contrasts with this compound’s supraspinal κ-receptor specificity and lack of tail-flick efficacy.
Data Table: Key Comparative Parameters
Structural and Functional Insights
- κ vs. μ Selectivity : this compound’s 14β-bromoacetamido group may sterically hinder μ-receptor binding, favoring κ-receptor interaction. Methylated derivatives (mentioned in ) could further modulate lipophilicity and CNS penetration.
Research Implications and Limitations
This compound’s dual κ/μ activity provides insights into opioid receptor crosstalk, particularly in pain pathways. However, direct comparisons with analogs like N-CPM-TAMO remain undercharacterized in the provided evidence. Future studies should quantify binding affinities (e.g., Ki values) and expand structural-activity relationships (SAR) to optimize selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
